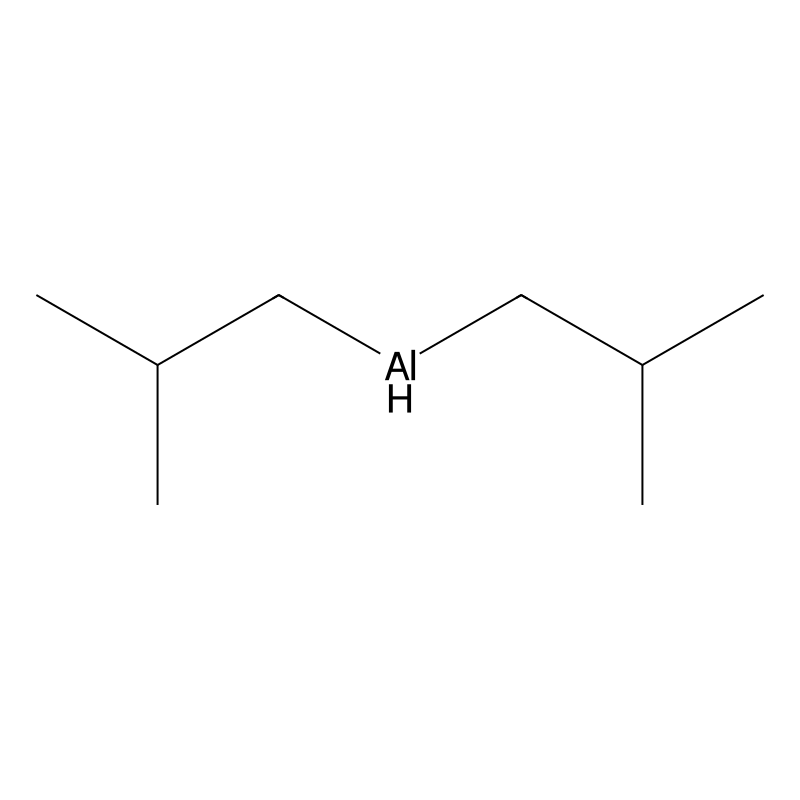

Aluminum, hydrobis(2-methylpropyl)-

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Aluminum, hydrobis(2-methylpropyl)-, commonly known as diisobutylaluminum hydride, is an organoaluminum compound with the chemical formula . It is a colorless to yellowish liquid that is highly reactive, particularly as a reducing agent in organic synthesis. This compound is notable for its ability to selectively reduce various functional groups, making it a valuable tool in the synthesis of complex organic molecules. Diisobutylaluminum hydride is often used in the preparation of alcohols from carbonyl compounds and in the reduction of esters and lactones.

- Reduction of Carbonyl Compounds: It can reduce aldehydes and ketones to their corresponding alcohols. The reaction typically involves the nucleophilic attack of the aluminum hydride on the carbonyl carbon, followed by protonation.

- Reduction of Esters and Lactones: This compound is effective in reducing esters to alcohols and lactones to diols. The reaction mechanism generally involves the formation of an alkoxide intermediate followed by hydrolysis.

- Formation of Aluminoxanes: Under certain conditions, diisobutylaluminum hydride can react with moisture or protic solvents to form aluminoxanes, which are useful in catalysis.

Diisobutylaluminum hydride can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of aluminum chloride with two equivalents of 2-methylpropyl lithium. This process occurs under anhydrous conditions to prevent hydrolysis.

- Hydrolysis of Aluminum Alkoxides: Another method includes the hydrolysis of aluminum alkoxides (such as aluminum isopropoxide) in the presence of 2-methylpropyl alcohol.

- Reduction Techniques: It can also be produced by reducing aluminum halides with lithium aluminum hydride or other reducing agents.

Diisobutylaluminum hydride has several important applications in organic synthesis:

- Synthesis of Alcohols: It is widely used for the reduction of ketones and aldehydes to produce primary and secondary alcohols.

- Synthesis of Complex Molecules: This compound plays a crucial role in synthesizing complex natural products and pharmaceuticals by enabling selective reductions.

- Catalysis: Diisobutylaluminum hydride is utilized as a catalyst in various reactions, including polymerizations and asymmetric syntheses.

Diisobutylaluminum hydride shares similarities with other organoaluminum compounds but possesses unique characteristics that make it particularly useful:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Triethylaluminum | Highly reactive; used as a reagent in organic synthesis. | |

| Trimethylaluminum | Less sterically hindered; used in similar applications but more reactive. | |

| Diisopropylaluminum hydride | Similar reducing properties; slightly different sterics affecting reactivity. |

Diisobutylaluminum hydride's unique steric hindrance from the two 2-methylpropyl groups allows for selective reductions that may not be achievable with less hindered compounds like trimethylaluminum or triethylaluminum.